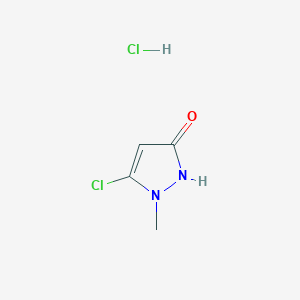

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride” is a compound that belongs to the family of pyrazoles . Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis

Pyrazoles are known for their unique molecular structure. They are a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .Applications De Recherche Scientifique

Herbicide Development

AT14035: has been explored for its potential use in the development of herbicides. Research indicates that derivatives of this compound, such as those containing the 3-methyl-1H-pyrazol-5-yl group, have shown excellent inhibition effects on barnyard grass in greenhouse experiments . These findings suggest that AT14035 could be a key ingredient in creating more effective herbicides for agricultural use.

Anticancer Agent Synthesis

The compound has been utilized in the synthesis of novel pyrazolo[3,4-d]pyrimidines, which have been evaluated for their in vitro cytotoxic activity against cancer cell lines . This application is particularly promising as it opens up new avenues for cancer treatment, with AT14035 derivatives showing potential as anticancer agents.

Antileishmanial and Antimalarial Activities

AT14035 has shown potent antileishmanial and antimalarial activities in scientific studies. Some hydrazine-coupled pyrazole derivatives of AT14035 have been synthesized and demonstrated superior activity compared to standard drugs in in vitro and in vivo evaluations . This positions AT14035 as a promising candidate for developing new treatments for these diseases.

Pharmaceutical Chemistry

The pyrazole scaffold of AT14035 is a versatile structure in medicinal chemistry. It has been used as a starting material for preparing more complex heterocyclic systems with relevance in the pharmaceutical field . The compound’s structural properties, such as tautomerism, can influence its reactivity and, consequently, the biological activities of the resulting pharmaceuticals.

Biological Activity Studies

Derivatives of AT14035, including bis(pyrazolyl)methanes, have attracted interest due to their wide range of biological activities. These activities include anti-inflammatory, antipyretic, antifungal, antibacterial, antitumor, antioxidant, and anti-filarial agents . This broad spectrum of biological activities makes AT14035 a valuable compound for further research and drug development.

Agrochemical Applications

The pyrazole core of AT14035 is significant in the agrochemical industry. It has been used in the synthesis of compounds with various biological activities, which are essential for developing new pesticides . The compound’s ability to undergo multidirectional transformations allows for the creation of diverse structures, enhancing the effectiveness of agrochemical products.

Safety And Hazards

While specific safety and hazard information for “3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride” is not available, it’s important to note that safety precautions should always be taken when handling chemical compounds. For instance, some pyrazole compounds may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, future research directions may include the development of new synthetic methods, exploration of their biological activities, and the design of new pyrazole derivatives with improved properties .

Propriétés

IUPAC Name |

3-chloro-2-methyl-1H-pyrazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O.ClH/c1-7-3(5)2-4(8)6-7;/h2H,1H3,(H,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNKYDZQJPCPDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methyl-1H-pyrazol-5-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(tert-butylamino)carbothioyl]amino}-3,3-dimethylbutanoate](/img/structure/B2740193.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2740198.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2740199.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide](/img/structure/B2740200.png)

![3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile](/img/structure/B2740201.png)

![N-Benzyl-2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)acetamide](/img/structure/B2740207.png)

![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)

![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)